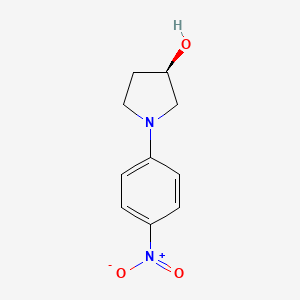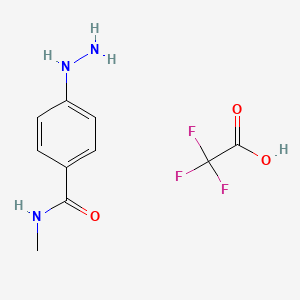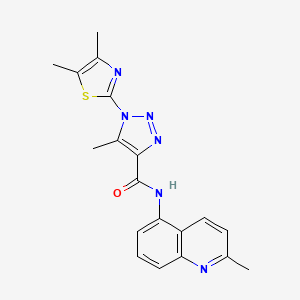
(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol, also known as NPP-3, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the development of new drugs for the treatment of various diseases.
科学的研究の応用
Catalysis and Organic Synthesis
The derivative (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol is notable for its role in asymmetric catalysis, specifically in the catalysis of Michael addition reactions. The compound has been identified as a key intermediate in the synthesis of chiral organocatalysts which catalyze asymmetric Michael addition with good to high yield and excellent enantioselectivities. The hydrogen bond formation between the catalyst and the reactant β-nitrostyrene is a critical aspect of the catalytic mechanism. The detailed study on the compound's NMR assignment provides insights into its structure and contributes to understanding the catalysis mechanism further (Cui Yan-fang, 2008).
Material Science and Engineering
In the field of material science, the compound has found application in the synthesis of copolymers with distinct electrochromic properties. A copolymer of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole (NTP) with 3,4-ethylene dioxythiophene (EDOT) exhibited remarkable electrochromic properties, displaying a range of colors from light red to blue. The copolymer demonstrated good stability, fast switching times, and high optical contrast, making it a potential candidate for electrochromic devices (Serhat Variş et al., 2007).
Pharmaceutical and Biological Applications
Despite the limitations on discussing drug use, dosage, and side effects, it's notable that derivatives of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol play a role in the pharmaceutical industry. For instance, the synthesis and characterization of novel aromatic diamine monomers for the production of polyimides demonstrate the compound's relevance in creating materials with high thermal stability, good solubility in organic solvents, and excellent hydrophobicity. These polyimides are useful in various applications, including potentially in the pharmaceutical sector for drug delivery systems due to their chemical stability and biocompatibility (Xiaohua Huang et al., 2017).
Chemistry and Synthesis
The versatility of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol extends to its use in synthesizing complex molecules. For instance, its derivatives have been utilized in the synthesis of europium triple-decker complexes containing phthalocyanine and nitrophenyl-corrole macrocycles, which are characterized by their unique spectroscopic and electrochemical properties. These complexes are of interest for their potential applications in photovoltaic devices and sensors (Guifen Lu et al., 2015).
Optoelectronics
A study on the optoelectronic properties of donor-acceptor based derivatives of 1,3,4-oxadiazole featuring the (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol unit revealed high light harvesting efficiency despite the weak anchoring nature of nitro groups. These findings underline the compound's significance in the development of new materials for optoelectronic applications (Ankita Joshi & C. Ramachandran, 2017).
特性
IUPAC Name |
(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10-5-6-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXJSMRNOVCDS-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2919965.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)

![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)
![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)
![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)
![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2919983.png)


